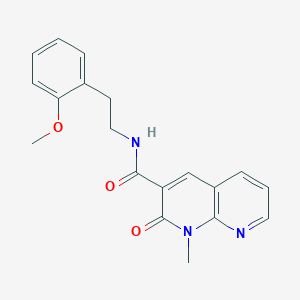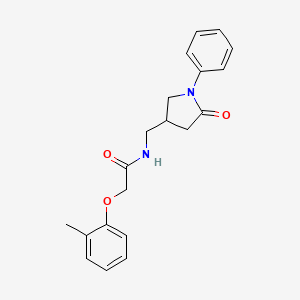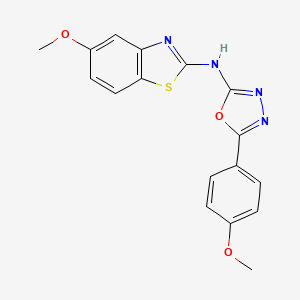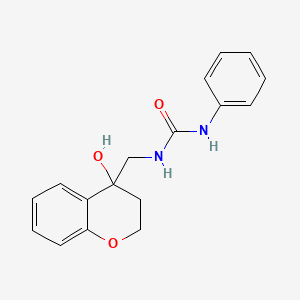
N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic compound. The name suggests it contains a naphthyridine core, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including nucleophilic and amidation reactions .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that has been explored for its reactivity and potential applications in chemical synthesis. For instance, compounds similar to this have undergone Hofmann rearrangement and other reactions to yield novel heterocyclic systems, demonstrating typical pyrrole-type reactivity and forming products with unique structures and potential applications in medicinal chemistry and materials science (Deady & Devine, 2006).
Catalysis and Green Chemistry
In the context of green chemistry and catalysis, derivatives of naphthyridine, like the one mentioned, are of interest due to their potential as intermediates in environmentally benign reactions. For example, 2-methoxynaphthalene, an intermediate related to this compound, has been utilized in catalytic methylation studies using dimethyl carbonate, highlighting approaches to more sustainable and less toxic synthetic methodologies (Yadav & Salunke, 2013).
Antibacterial Research
There's ongoing research into the antibacterial properties of naphthyridine derivatives. Studies have focused on synthesizing and testing various analogues for antibacterial activity, indicating the potential of these compounds to contribute to the development of new antibacterial agents. The structural modifications on the naphthyridine core can significantly influence antibacterial activity, providing a valuable insight into the relationship between chemical structure and biological function (Egawa et al., 1984).
Antitumor Agents
The exploration of naphthyridine derivatives as potential antitumor agents is another significant area of research. Studies have synthesized and evaluated carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity against various cancer cell lines. These efforts underscore the therapeutic potential of naphthyridine derivatives in cancer treatment, highlighting their role in the discovery of new anticancer drugs (Deady et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-22-17-14(7-5-10-20-17)12-15(19(22)24)18(23)21-11-9-13-6-3-4-8-16(13)25-2/h3-8,10,12H,9,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSYXSVLCBAGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466906.png)



![N-[4-(acetylamino)phenyl]-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2466916.png)
![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2466917.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-carboxamide](/img/structure/B2466919.png)

![4-methyl-1-pentyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2466921.png)



